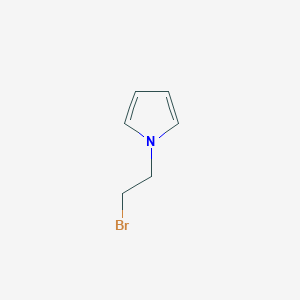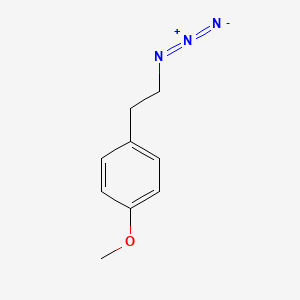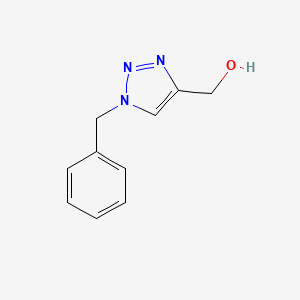
2-(3-溴苯基)乙酰胺
描述
“2-(3-Bromophenyl)acetamide” is a chemical compound with the molecular formula C8H8BrNO . It has a molecular weight of 214.06 .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromophenyl)acetamide” consists of a bromophenyl group attached to an acetamide group . The average mass of the molecule is 214.059 Da and the monoisotopic mass is 212.978912 Da .
Physical And Chemical Properties Analysis
“2-(3-Bromophenyl)acetamide” has a density of 1.5±0.1 g/cm³ . It has a boiling point of 376.9±25.0 °C at 760 mmHg . The compound has a molar refractivity of 47.1±0.3 cm³ . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .
科学研究应用
Medicinal Chemistry and Drug Design
2-(3-Bromophenyl)acetamide: serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its bromine atom is a reactive site that can undergo further chemical transformations, making it valuable for constructing complex molecules with potential therapeutic effects .
Biological Activity Studies
This compound is used in the study of biological activities such as antioxidant, antimicrobial, and anticancer properties. It’s often used as a starting material to synthesize derivatives that are then tested for their efficacy against various biological targets .
Chemical Synthesis
In organic synthesis, 2-(3-Bromophenyl)acetamide is utilized as a building block for the construction of more complex molecules. Its reactivity allows for the introduction of various functional groups, aiding in the development of diverse chemical entities .
Pharmacological Research
Researchers use 2-(3-Bromophenyl)acetamide to explore its role in pharmacology, particularly in the development of new drugs. It’s studied for its interactions with biological systems and potential as a lead compound in drug discovery .
Industrial Applications
This compound finds applications in industrial settings, particularly in the development of specialty chemicals and materials that require specific brominated aromatic structures as part of their composition .
Computational Chemistry
2-(3-Bromophenyl)acetamide: is also a subject of interest in computational chemistry, where it’s used in molecular modeling to predict the behavior of new compounds and understand their interactions at the atomic level .
作用机制
安全和危害
“2-(3-Bromophenyl)acetamide” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided . Personal protective equipment should be used when handling this compound .
属性
IUPAC Name |
2-(3-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYSSRJRKIAJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471350 | |
| Record name | 2-(3-bromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)acetamide | |
CAS RN |
60312-83-6 | |
| Record name | 2-(3-bromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there interest in developing new anticonvulsant agents, particularly those based on the benzodiazepine scaffold?
A1: Despite the availability of several anticonvulsant drugs, there remains a significant unmet need for safer and more effective treatment options for epilepsy. Many existing drugs have limitations such as adverse effects, limited efficacy, and drug interactions. Benzodiazepines have a known history as anticonvulsants, and exploring modifications to their core structure, like those presented in the paper [], offers promising avenues for developing improved therapies.
Q2: How does understanding the Structure-Activity Relationship (SAR) contribute to the development of new drugs like the anticonvulsant agents discussed in the paper?
A2: SAR studies are crucial in drug discovery. By systematically modifying a molecule's structure and observing the resulting changes in biological activity, researchers can identify the key structural features responsible for desired effects. The paper highlights the synthesis and evaluation of various 1,2,3-triazolo-benzodiazepine derivatives []. Through analyzing their anticonvulsant activity in relation to their structural modifications, researchers can optimize the structure for improved potency, selectivity, and potentially reduced side effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)







![1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1279584.png)



